3,5-ビス(トリフルオロメチル)フェニルアセトニトリル

説明

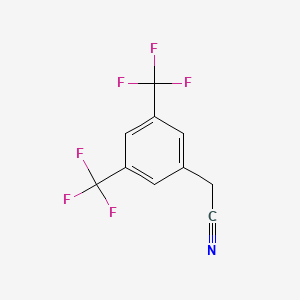

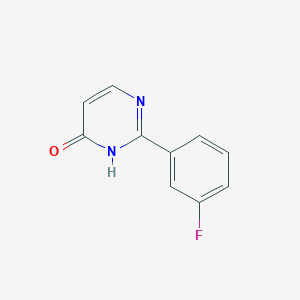

3,5-Bis(trifluoromethyl)phenylacetonitrile is a chemical compound that may be used in chemical synthesis . It has a linear formula of (CF3)2C6H3CH2CN .

Synthesis Analysis

The synthesis of 3,5-Bis(trifluoromethyl)phenylacetonitrile has been reported in several studies. For instance, it has been used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives, which are potent growth inhibitors of drug-resistant bacteria . Another study reported the synthesis of 1,3,5-trinitro-2,2-bis(trifluoromethyl)-1,3,5-triazinane .Molecular Structure Analysis

The molecular structure of 3,5-Bis(trifluoromethyl)phenylacetonitrile is characterized by a linear formula: (CF3)2C6H3CH2CN. It has a molecular weight of 253.14 g/mol . The InChI key of the compound is YXGWYBUKRTYHJM-UHFFFAOYSA-N .科学的研究の応用

化学合成

この化合物は主に、さまざまな有機化合物のビルディングブロックとして、化学合成で使用されます 。トリフルオロメチル基を特徴とするそのユニークな構造は、より複雑な分子を合成するための貴重な前駆体となります。

抗菌研究

3,5-ビス(トリフルオロメチル)フェニルアセトニトリル:は、ピラゾール誘導体の合成に使用されてきました。 これらの誘導体は、MRSA(メチシリン耐性黄色ブドウ球菌)やエンテロコッカス属の特定の菌株など、薬剤耐性菌の強力な増殖抑制を示しています 。この用途は、抗生物質耐性感染症に対抗するための新しい抗生物質の開発において重要です。

増殖阻害剤の開発

この化合物は、プランクトン状グラム陽性菌の増殖阻害剤として作用する分子の作成に関与してきました。 この化学物質から合成されたいくつかの化合物は、0.25 µg/mLという低い最小発育阻止濃度(MIC)値を示しており、強力な抗菌活性を示しています 。

バイオフィルムの根絶

3,5-ビス(トリフルオロメチル)フェニルアセトニトリルの特定の誘導体は、黄色ブドウ球菌バイオフィルムに対して効果的であり、最小バイオフィルム根絶濃度(MBEC)値は1 µg/mLと低くなっています。 これは、バイオフィルム関連感染症の治療における潜在的な用途を示唆しています 。

化学反応における安全性

3,5-ビス(トリフルオロメチル)フェニルアセトニトリルとその誘導体の安全な調製に関する研究が行われています。 これには、その合成における潜在的に爆発性の中間体の安全な取り扱いに関する考慮事項が含まれます 。

光学研究

3,5-ビス(トリフルオロメチル)フェニルアセトニトリルは、無色透明から薄い黄色で、特定の屈折率特性を持つため、光学研究、特に光と有機化合物の相互作用の理解に使用される可能性があります 。

作用機序

Target of Action

It is known that the compound is used extensively in promoting organic transformations .

Mode of Action

Compounds with similar structures have been known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

It’s known that the compound plays a significant role in organic transformations .

Pharmacokinetics

It’s known that the compound has a molecular weight of 25314 , and its solubility is difficult to mix , which may influence its bioavailability.

Result of Action

It’s known that the compound is used in chemical synthesis .

Action Environment

It’s known that the compound should be stored at 2-8°c and away from oxidizing agents .

生化学分析

Biochemical Properties

3,5-Bis(trifluoromethyl)phenylacetonitrile plays a significant role in biochemical reactions due to its unique structural properties. The compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 3,5-Bis(trifluoromethyl)phenylacetonitrile to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 3,5-Bis(trifluoromethyl)phenylacetonitrile on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in detoxification processes, thereby impacting cellular metabolism. Additionally, it has been shown to affect the signaling pathways related to oxidative stress, leading to changes in cell survival and apoptosis .

Molecular Mechanism

At the molecular level, 3,5-Bis(trifluoromethyl)phenylacetonitrile exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their function. For instance, the compound can inhibit the activity of cytochrome P450 enzymes, thereby affecting the metabolism of other substances. Additionally, 3,5-Bis(trifluoromethyl)phenylacetonitrile can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Bis(trifluoromethyl)phenylacetonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Bis(trifluoromethyl)phenylacetonitrile remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3,5-Bis(trifluoromethyl)phenylacetonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 3,5-Bis(trifluoromethyl)phenylacetonitrile can result in toxic or adverse effects, such as liver damage and oxidative stress .

Metabolic Pathways

3,5-Bis(trifluoromethyl)phenylacetonitrile is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, 3,5-Bis(trifluoromethyl)phenylacetonitrile may interact with cofactors such as NADPH, influencing the overall metabolic process .

Transport and Distribution

Within cells and tissues, 3,5-Bis(trifluoromethyl)phenylacetonitrile is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For example, 3,5-Bis(trifluoromethyl)phenylacetonitrile may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes .

Subcellular Localization

The subcellular localization of 3,5-Bis(trifluoromethyl)phenylacetonitrile is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, the presence of trifluoromethyl groups may influence the compound’s ability to cross cellular membranes and reach its target sites .

特性

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6N/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGWYBUKRTYHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234136 | |

| Record name | (3,5-Bis(trifluoromethyl)phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85068-32-2 | |

| Record name | 3,5-Bis(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Bis(trifluoromethyl)phenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,5-Bis(trifluoromethyl)phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3,5-bis(trifluoromethyl)phenyl]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was 3,5-Bis(trifluoromethyl)phenylacetonitrile chosen as a component in the design of these new quinoacridine derivatives?

A1: The researchers selected 3,5-Bis(trifluoromethyl)phenylacetonitrile as the electron-accepting unit in their acceptor-donor-acceptor (A-D-A) design strategy []. This choice stems from the presence of two trifluoromethyl (-CF3) groups on the phenyl ring. These groups are highly electronegative, making the molecule a strong electron acceptor. This property is crucial for creating the desired electronic push-pull effect within the quinoacridine derivatives, which ultimately contributes to their aggregation-induced red emission properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B1361107.png)